molecular formula C8H5FO2S B13484488 2-Ethynylbenzene-1-sulfonyl fluoride

2-Ethynylbenzene-1-sulfonyl fluoride

Cat. No.: B13484488
M. Wt: 184.19 g/mol
InChI Key: CETRDSUYCFHRGX-UHFFFAOYSA-N
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Description

2-Ethynylbenzene-1-sulfonyl fluoride is an organic compound that features a benzene ring substituted with an ethynyl group and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of sulfonyl fluorides, including 2-Ethynylbenzene-1-sulfonyl fluoride, often employs sulfur (VI) fluoride exchange (SuFEx) click chemistry. This method is favored for its efficiency and the stability of the resulting sulfonyl fluoride compounds .

Chemical Reactions Analysis

Types of Reactions

2-Ethynylbenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Ethynylbenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl fluoride group is particularly reactive, allowing the compound to participate in various substitution reactions. The ethynyl group can also engage in reactions typical of alkynes, such as addition reactions .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C8H5FO2S

Molecular Weight

184.19 g/mol

IUPAC Name

2-ethynylbenzenesulfonyl fluoride

InChI

InChI=1S/C8H5FO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h1,3-6H

InChI Key

CETRDSUYCFHRGX-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1S(=O)(=O)F

Origin of Product

United States

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